(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide
Brand Name: Vulcanchem
CAS No.: 194423-17-1
VCID: VC5533567
InChI: InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3
SMILES: CN(C)C=NC1=C(C=C(C=C1)N)C#N
Molecular Formula: C10H12N4
Molecular Weight: 188.234

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide

CAS No.: 194423-17-1

Cat. No.: VC5533567

Molecular Formula: C10H12N4

Molecular Weight: 188.234

* For research use only. Not for human or veterinary use.

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide - 194423-17-1

Specification

CAS No. 194423-17-1
Molecular Formula C10H12N4
Molecular Weight 188.234
IUPAC Name N'-(4-amino-2-cyanophenyl)-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3
Standard InChI Key MMBZSLGGGORGSQ-NTUHNPAUSA-N
SMILES CN(C)C=NC1=C(C=C(C=C1)N)C#N

Introduction

Structural and Molecular Characteristics

Chemical Composition and Stereochemistry

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide features a planar aromatic ring substituted with amino (-NH2_2) and cyano (-CN) groups at the 4- and 2-positions, respectively. The formimidamide moiety (N=CN(CH3)2\text{N=CN(CH}_3\text{)}_2) adopts an E-configuration, which minimizes steric hindrance between the dimethylamino group and the aromatic ring . This stereochemical preference enhances stability and influences intermolecular interactions in synthetic applications.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number194423-17-1
Molecular FormulaC10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4
Molecular Weight188.23 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Primary Synthesis Route

The most common synthesis involves reacting 4-amino-2-cyanobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux in ethanol or methanol . The reaction proceeds via imine intermediate formation, followed by cyclization to yield the target compound. Typical reaction conditions include temperatures of 70–80°C for 6–8 hours, achieving yields of 65–75%.

Alternative Method via Nitro Reduction

An alternative approach starts with 2-amino-5-nitrobenzonitrile, which undergoes formamidation with DMF-DMA to form (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide. Subsequent catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amino group, yielding the final product with >90% purity .

Table 2: Comparison of Synthesis Methods

ParameterPrimary RouteAlternative Route
Starting Material4-Amino-2-cyanobenzaldehyde2-Amino-5-nitrobenzonitrile
Key ReagentDMF-DMADMF-DMA, H2_2/Pd/C
Reaction Time6–8 hours12–16 hours (two-step)
Yield65–75%70–80%

Reactivity and Functional Transformations

Oxidation and Reduction

The amino group undergoes diazotization in acidic media, enabling coupling reactions to form azo derivatives. Conversely, the cyano group can be reduced to an amine using LiAlH4_4, expanding utility in heterocyclic synthesis.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic substitution at the 5-position, particularly with halogens or sulfonic acid groups, under Friedel-Crafts conditions.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide demonstrates inhibitory activity against tyrosine kinases and phosphodiesterases, making it a candidate for oncology and cardiovascular research. Preliminary assays indicate IC50_{50} values in the micromolar range for PDE4B.

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